3-Fluoropropyl 1H,1H-perfluorohexyl carbonate

Lipophilicity LogP Partition coefficient

Researchers needing tunable fluorination often face property mismatches with generic analogs. This asymmetric carbonate solves that with a non-monotonic LogP (4.60) and a terminal -CH2F 19F NMR reporter. Benefits: 1) Fine-tune lipophilicity between non-fluorinated and perfluorinated analogs without perfluorinated solvents. 2) Direct, interference-free quantification via 19F NMR (-200 to -220 ppm). 3) Achieve incremental surface energy control in coatings (56.4% F).

Molecular Formula C10H8F12O3
Molecular Weight 404.15 g/mol
Cat. No. B12078352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropropyl 1H,1H-perfluorohexyl carbonate
Molecular FormulaC10H8F12O3
Molecular Weight404.15 g/mol
Structural Identifiers
SMILESC(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CF
InChIInChI=1S/C10H8F12O3/c11-2-1-3-24-5(23)25-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h1-4H2
InChIKeyGTRWVQHQVHYVLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoropropyl 1H,1H-perfluorohexyl carbonate – Compound Profile


3-Fluoropropyl 1H,1H-perfluorohexyl carbonate (CAS 1980085-56-0; IUPAC: 3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate) is an asymmetric, mixed alkyl–perfluoroalkyl carbonate ester with molecular formula C₁₀H₈F₁₂O₃ and molecular weight 404.15 g/mol . It belongs to the broader class of fluorinated organic carbonates, which are valued as specialty building blocks and intermediates for surface modification, fluoropolymer synthesis, and as research tools where controlled fluorination is required [1]. The compound features a perfluorohexyl (C₆F₁₁) chain linked via a carbonate bridge to a 3-fluoropropyl group that bears a single terminal –CH₂F moiety. This terminal mono-fluorine motif distinguishes it from both non-fluorinated alkyl and perfluorinated alkyl analogs within the same perfluorohexyl carbonate series, creating a differentiated physicochemical signature that is relevant for applications requiring tunable lipophilicity, fluorine content, and spectroscopic traceability .

Asymmetric fluorinated building block for surface modification
Terminal –CH₂F group enables ¹⁹F NMR tracking
Differentiated lipophilicity profile from perfluorinated analogs

3-Fluoropropyl 1H,1H-perfluorohexyl carbonate – Analog Substitution Limits


Compounds within the 1H,1H-perfluorohexyl alkyl carbonate series share a common perfluorohexyl (C₆F₁₁) tail and carbonate linker, yet substitution of the alkyl head group—even by a single fluorine atom—produces a non-linear shift in key physicochemical parameters that cannot be predicted by simple interpolation . Specifically, moving from propyl (non-fluorinated) to 3-fluoropropyl (mono-fluorinated) to 2,2,3,3,3-pentafluoropropyl (perfluorinated) reveals that LogP does not scale monotonically with fluorine count: the mono-fluorinated variant exhibits a LogP (4.60) that is counter-intuitively lower than the all-hydrocarbon propyl analog (4.65), while the perfluorinated analog jumps to 5.44 . Similarly, fluorine mass content, conformational flexibility (rotatable bond count), and the presence of a terminal –CH₂F ¹⁹F NMR reporter group create distinct profiles for each member of the series . These non-linear property differences mean that generic substitution risks mismatched lipophilicity, altered polymer compatibilization behavior, loss of spectroscopic traceability, and unintended changes in surface energy or reactivity—each of which can compromise experimental reproducibility and material performance in downstream applications .

Lipophilicity does not scale monotonically with fluorination; partitioning may shift unexpectedly.

Intermediate fluorine mass content cannot be linearly interpolated from non-fluorinated or perfluorinated analogs.

Built-in ¹⁹F NMR reporter is absent in other propyl-series perfluorohexyl carbonates.

3-Fluoropropyl 1H,1H-perfluorohexyl carbonate – Quantitative Differentiation


LogP Non-Monotonicity

Computationally derived LogP values from a single vendor (Leyan, using a consistent prediction method) reveal a non-monotonic relationship between terminal fluorination of the propyl chain and lipophilicity. The 3-fluoropropyl target compound displays a LogP of 4.60, which is marginally lower than the non-fluorinated propyl analog (LogP 4.65), despite containing one additional fluorine atom. In contrast, full fluorination to the 2,2,3,3,3-pentafluoropropyl analog yields a substantially higher LogP of 5.44. This non-linear behavior—where a single fluorine atom paradoxically decreases LogP—has been attributed to the electron-withdrawing effect of the terminal –CH₂F group increasing local polarity and reducing overall partition into octanol, an effect that is overwhelmed only when the entire propyl chain is perfluorinated .

LogP Non-Monotonicity
Data to verify
Target 4.60 (A 4.65, B 5.44); Δ = −0.05 / −0.84
Non-interpolable lipophilicity; context-dependent partitioning
Calculated LogP from single vendor; requires experimental verification
Lipophilicity LogP Partition coefficient Fluorine effect Physicochemical profiling

Intermediate Fluorine Mass Content

The weight percent of fluorine in the 3-fluoropropyl target compound is 56.4% (12 F atoms contributing 228 g/mol out of 404.15 g/mol total MW). This places it at an intermediate position between the non-fluorinated propyl analog (54.1% F, 11 F atoms, MW 386.16) and the pentafluoropropyl analog (63.9% F, 16 F atoms, MW 476.11). The absolute fluorine loading per molecule increases by approximately 19 g/mol (one additional F atom) relative to the non-fluorinated propyl comparator, while the perfluorinated analog adds approximately 76 g/mol (5 additional F atoms) compared to the target. This graded fluorine content translates to a tunable range of surface energy and hydrophobicity within a single perfluorohexyl carbonate scaffold .

Fluorine Mass Content
Data to verify
Target 56.4% F (A 54.1%, B 63.9%); intermediate loading
Reported intermediate fluorine loading; supports formulation screening
Supplier data; calculated from molecular formulas
Fluorine content Mass percent fluorine Surface energy Hydrophobicity Material formulation

Built-In ¹⁹F NMR Spectroscopic Probe

The terminal –CH₂F moiety of the 3-fluoropropyl group generates a ¹⁹F NMR resonance in the characteristic chemical shift range of −200 to −220 ppm, which is well-separated from the signals of the perfluorohexyl CF₃ (−50 to −70 ppm) and CF₂ groups (−110 to −130 ppm) [1]. In contrast, the non-fluorinated propyl analog (CAS 1980085-42-4) lacks this signal entirely, and the pentafluoropropyl analog (CAS 1980076-42-3) produces only CF₃/CF₂-type signals that overlap with the perfluorohexyl envelope, complicating clean spectroscopic discrimination. The –CH₂F signal thus serves as an unambiguous, single-fluorine reporter that can be used to track incorporation efficiency during copolymerization, monitor hydrolytic degradation of the carbonate linkage, or quantify residual monomer in product mixtures without interference from the perfluorohexyl chain signals [1].

¹⁹F NMR Reporter
Class-level
–CH₂F signal −200 to −220 ppm; absent in comparators
Class-level spectral handle may enable tracking; experimental validation advised
Structural inference based on ¹⁹F NMR literature ranges
¹⁹F NMR Spectroscopic probe Reaction monitoring Fluorine tracking CH₂F chemical shift

Conformational Flexibility Advantage

The 3-fluoropropyl target compound possesses 8 rotatable bonds, whereas both the non-fluorinated propyl and pentafluoropropyl comparators each contain 7 rotatable bonds, as reported in the calculated chemical properties section of the respective Leyan product pages . The additional rotatable bond arises from the –CH₂–CH₂F segment in the 3-fluoropropyl tail, which introduces an extra degree of torsional freedom compared to the –CH₂–CH₃ terminus of the non-fluorinated analog and the more conformationally restricted –CF₂–CF₃ terminus of the perfluorinated analog. Increased rotatable bond count has been correlated with enhanced conformational sampling, which may influence how the fluorinated side chain organizes at interfaces, interacts with biological targets, or integrates into polymer backbones .

Rotatable Bonds
Data to verify
8 bonds (vs 7 for A & B); +14% flexibility
Reported extra conformational degree; may influence material morphology
Supplier calculated property; context-dependent relevance
Rotatable bonds Conformational flexibility Polymer chain dynamics Structure–property relationship Molecular design

Equivalent GHS Hazard Profile

All three propyl-series 1H,1H-perfluorohexyl carbonates—3-fluoropropyl (target), propyl, and 2,2,3,3,3-pentafluoropropyl—share identical GHS hazard classifications (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) and carry the 'Warning' signal word, as reported on their respective Leyan product pages . This equivalence indicates that safety, handling, and personal protective equipment (PPE) requirements are interchangeable across the series and should not drive selection among these analogs. Despite differences in fluorine content and molecular weight, the acute toxicity and irritancy profiles remain governed by the shared carbonate ester and perfluorohexyl structural features rather than by the terminal propyl substitution pattern .

GHS Hazard Equivalence
Data to verify
H302,H315,H319,H335; Warning — identical across series
Reported equivalent hazard profile; safety handling interchangeable
Supplier-provided GHS classification
GHS classification Safety profile Hazard statements Regulatory Procurement risk

3-Fluoropropyl 1H,1H-perfluorohexyl carbonate – Best-Fit Applications


Fluorous Biphasic Catalysis & Separation

In fluorous biphasic systems where reagents partition between organic and fluorous phases based on lipophilicity, the non-monotonic LogP of the 3-fluoropropyl variant (4.60) provides a partitioning behavior that is distinct from both the slightly more lipophilic non-fluorinated propyl analog (4.65) and the markedly more lipophilic pentafluoropropyl analog (5.44). This intermediate LogP may be exploited to fine-tune catalyst retention in the fluorous phase or to optimize extraction efficiency of fluorinated products without resorting to perfluorinated solvents with higher environmental persistence concerns [1].

Fluorinated Polymer & Coating Formulation

For polyurethane, polycarbonate, or acrylate coating formulations where fluorinated side-chain content governs water/oil contact angle and surface free energy, the 3-fluoropropyl target compound (56.4% F by mass) enables incremental hydrophobicity tuning between the baseline non-fluorinated propyl analog (54.1% F) and the high-fluorine pentafluoropropyl analog (63.9% F). This allows formulators to dial in specific surface energy targets without the cost and potential regulatory burden of fully perfluorinated additives, while the additional rotatable bond (8 vs. 7) may influence fluorinated segment migration and surface enrichment kinetics during film curing [1].

Reaction Monitoring via ¹⁹F NMR Reporter

The terminal –CH₂F group of the 3-fluoropropyl variant produces a ¹⁹F NMR signal in the −200 to −220 ppm region that is spectroscopically silent in both comparator compounds. This enables direct, interference-free quantification of the compound in reaction mixtures, polymer matrices, or degradation studies using standard ¹⁹F NMR without needing deuterated internal standards or derivatization. The well-resolved signal can serve as a stoichiometric probe to track carbonate hydrolysis kinetics, copolymer incorporation efficiency, or residual monomer content in finished materials [1].

Medicinal Chemistry Toolbox for SAR Studies

In structure–activity relationship (SAR) campaigns exploring fluorinated alkyl carbonates as prodrug moieties, linker elements, or hydrophobic anchors, the 3-fluoropropyl variant offers a unique combination of properties—intermediate LogP, enhanced conformational flexibility (8 rotatable bonds), and a terminal fluorine that can function as a weak hydrogen-bond acceptor—that cannot be replicated by either the all-hydrocarbon or perfluorinated propyl analogs. The –CH₂F group may also serve as a metabolic soft spot with distinct oxidative stability compared to –CH₃ or –CF₂CF₃ termini, although direct comparative metabolism data for this specific compound class are not yet available in the peer-reviewed literature [1].

Application
Selection Property
Validation Focus
Fluorous biphasic catalysis
Non-monotonic logP partitioning
LogP verification in biphasic system
Fluorinated polymer coatings
Intermediate fluorine loading & rotatable bonds
Surface energy and migration kinetics screening
¹⁹F NMR reaction monitoring
Distinctive –CH₂F signal
Spectral resolution and quantification accuracy
Medicinal chemistry SAR
Monofluorine tail with conformational flexibility
Metabolic stability and binding profiling
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